Benzofuran-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone
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Description
Benzofuran-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C20H19NO4S and its molecular weight is 369.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Some benzofuran derivatives have been found to interfere with the cell cycle during the g2/m phase, which has been linked to the development of cancer .
Biochemical Pathways
Benzofuran compounds have been shown to affect a variety of biological pathways due to their diverse pharmacological activities .
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects .
Biological Activity
Benzofuran-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a benzofuran moiety linked to a thiazepan structure with a dioxido group. This unique combination of functional groups contributes to its diverse biological activities.
Biological Activities
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, various benzofuran compounds have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.78 to 6.25 μg/mL, which are comparable to standard antibiotics like sparfloxacin and norfloxacin .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
Compound | Target Organism | MIC (μg/mL) | Reference |
---|---|---|---|
Compound 6 | M. tuberculosis H37Rv | <0.60 | |
Compound 8 | S. aureus ATCC 6538 | 3.12 | |
Compound 9 | E. coli ATCC 25922 | <10 |
Anti-inflammatory Activity
Benzofuran derivatives have also shown promising anti-inflammatory effects. In vitro studies reported that certain derivatives significantly inhibited the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity
The anticancer potential of benzofuran derivatives has been evaluated in various cancer cell lines. For example, compounds derived from benzofuran were found to induce apoptosis in K562 leukemia cells, with flow cytometry analysis confirming early membrane changes indicative of apoptosis .
Table 2: Anticancer Activity Overview
Compound | Cancer Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Compound 1 | K562 (Leukemia) | <10 | Apoptosis induction |
Compound 2 | MCF-7 (Breast Cancer) | 15 | ROS generation |
Case Studies
Study on Antimycobacterial Activity
A study conducted by Yempala et al. synthesized a series of benzofuran derivatives and assessed their activity against M. tuberculosis. Among the synthesized compounds, one exhibited an IC90 value of less than 0.60 μM, indicating high potency against the pathogen with low toxicity towards mammalian cells .
Investigation of Structure-Activity Relationships
Another investigation focused on the structural modifications of benzofuran derivatives to enhance their biological activity. The presence of hydroxyl groups at specific positions was found crucial for maintaining antibacterial efficacy .
Properties
IUPAC Name |
1-benzofuran-2-yl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c22-20(18-14-16-8-4-5-9-17(16)25-18)21-11-10-19(26(23,24)13-12-21)15-6-2-1-3-7-15/h1-9,14,19H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMHGTOSTSRYRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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